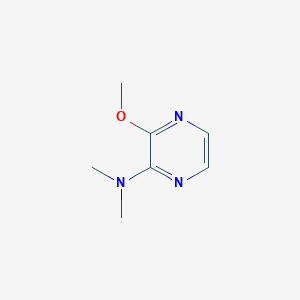![molecular formula C8H10N4O B13151246 6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-methylimidazo[1,2-a]pyrazine with methoxyamine under specific conditions to introduce the methoxy group at the 6-position . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-methyl position using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
科学的研究の応用
6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging studies.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and catalysts
作用機序
The mechanism of action of 6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
2-Methylimidazo[1,2-a]pyrazine: Lacks the methoxy group at the 6-position.
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-one: Contains a methoxyphenyl group instead of a methoxy group.
2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3-one: Features a naphthyl group at the 6-position
Uniqueness
6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position enhances its reactivity and potential for functionalization, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H10N4O |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
6-methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-5-8(9)12-4-7(13-2)10-3-6(12)11-5/h3-4H,9H2,1-2H3 |
InChIキー |
FOAFRJPQHIEBCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=C(N=CC2=N1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



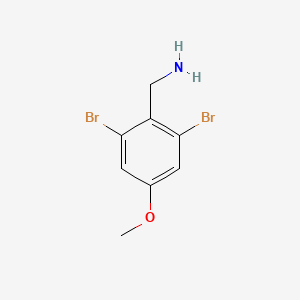
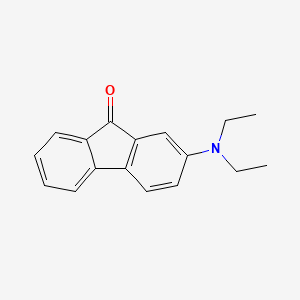
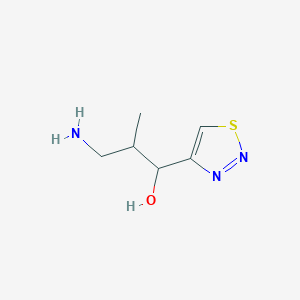
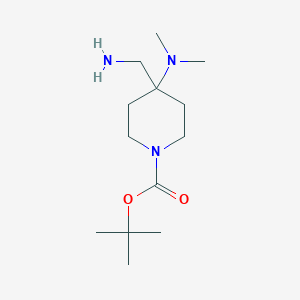
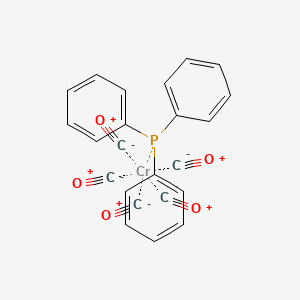
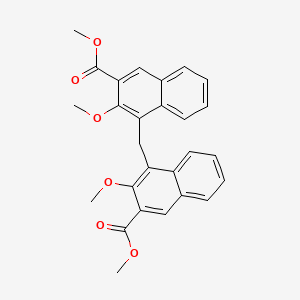
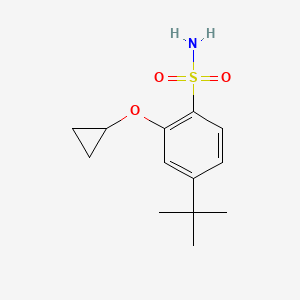
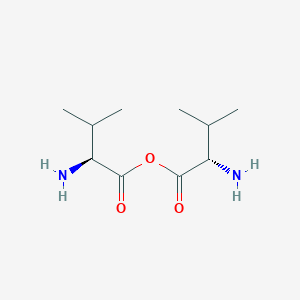
![4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol](/img/structure/B13151214.png)
![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)

